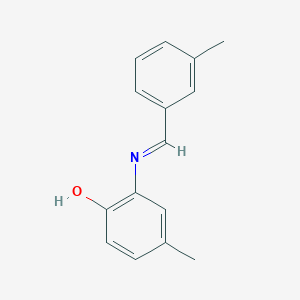![molecular formula C14H12N2O3S B325694 2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL](/img/structure/B325694.png)
2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL is an organic compound with the molecular formula C14H12N2O3S. It is known for its unique structure, which includes a nitro group, a methylsulfanyl group, and a benzylideneamino group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL typically involves the condensation of 4-nitro-2-aminophenol with 4-(methylsulfanyl)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of substituents such as halogens or nitro groups onto the phenol ring.
Scientific Research Applications
2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-aminophenol: Lacks the benzylidene and methylsulfanyl groups.
4-(Methylsulfanyl)benzaldehyde: Lacks the nitro and phenol groups.
Schiff Bases: Other Schiff bases with different substituents on the phenol and benzylidene rings.
Uniqueness
2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3S/c1-20-12-5-2-10(3-6-12)9-15-13-8-11(16(18)19)4-7-14(13)17/h2-9,17H,1H3 |
InChI Key |
QMRCPJWGPKSHGQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methylfuran-2-yl)methylideneamino]-4-nitrophenol](/img/structure/B325616.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B325617.png)
![propyl 4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325618.png)
![Propyl 4-[(3-chlorobenzylidene)amino]benzoate](/img/structure/B325619.png)
![propyl 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoate](/img/structure/B325620.png)
![propyl 4-[[(E)-indol-3-ylidenemethyl]amino]benzoate](/img/structure/B325621.png)
![N-[(4-methoxy-1-naphthyl)methylene]-2-methyl-3-nitroaniline](/img/structure/B325622.png)
![N-[(5-bromo-2-thienyl)methylene]-2-methyl-3-nitroaniline](/img/structure/B325624.png)
![4-[({5-Nitro-2-methoxyphenyl}imino)methyl]benzonitrile](/img/structure/B325625.png)
![(1Z)-1-[(3,5-dimethylanilino)methylidene]naphthalen-2-one](/img/structure/B325626.png)
![3-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzonitrile](/img/structure/B325629.png)
![(6E)-2,4-dichloro-6-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325632.png)
![4-chloro-3-nitro-N-[(5-nitro-2-furyl)methylene]aniline](/img/structure/B325636.png)
